6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile
CAS No.: 1227582-14-0
Cat. No.: VC2766646
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227582-14-0 |
|---|---|
| Molecular Formula | C8H6F3N3 |
| Molecular Weight | 201.15 g/mol |
| IUPAC Name | 2-[6-amino-2-(trifluoromethyl)pyridin-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)7-5(3-4-12)1-2-6(13)14-7/h1-2H,3H2,(H2,13,14) |
| Standard InChI Key | ZRVIJIGCIBJBJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)N |
Introduction
Molecular Identity and Classification
Basic Information and Nomenclature
6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound belonging to the class of pyridine derivatives, which are heterocyclic aromatic compounds containing nitrogen atoms. It is identified by its CAS number 1227582-14-0 and PubChem CID 118704000 . The IUPAC name for this compound is 2-[6-amino-2-(trifluoromethyl)pyridin-3-yl]acetonitrile, which describes its molecular structure with functional groups positioned at specific locations on the pyridine ring. Among its synonyms are "3-Pyridineacetonitrile, 6-amino-2-(trifluoromethyl)-" and "DTXSID901226369," which are alternative identifiers used in chemical databases and literature .
Structural Features
The molecular structure of 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile consists of a pyridine ring substituted with three key functional groups: an amino group (-NH₂) at the 6-position, a trifluoromethyl group (-CF₃) at the 2-position, and an acetonitrile group (-CH₂CN) at the 3-position. This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activities. The presence of the trifluoromethyl group is particularly significant as it typically enhances lipophilicity and metabolic stability in chemical compounds, properties that are valuable in pharmaceutical applications.
Chemical Properties
Molecular Composition and Physical Properties
6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile has the molecular formula C₈H₆F₃N₃, indicating the presence of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, and 3 nitrogen atoms . The compound has a molecular weight of 201.15 g/mol, which influences its physical behavior in various chemical and biological systems. The heterocyclic nature of this compound, combined with its specific functional groups, contributes to its chemical reactivity patterns and potential interactions with biological targets.
Structural Identifiers and Chemical Representation
For precise identification and characterization in chemical databases and research literature, 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile can be referenced using several standardized identifiers, as shown in the following table:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[6-amino-2-(trifluoromethyl)pyridin-3-yl]acetonitrile |
| CAS Number | 1227582-14-0 |
| PubChem CID | 118704000 |
| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)7-5(3-4-12)1-2-6(13)14-7/h1-2H,3H2,(H2,13,14) |
| InChIKey | ZRVIJIGCIBJBJI-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)N |
| Canonical SMILES | C1=CC(=NC(=C1CC#N)C(F)(F)F)N |
Synthesis Methods
Reaction Optimization Strategies
Applications in Research and Industry
Chemical Research Applications
6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile has garnered interest in various fields due to its potential applications in chemical synthesis and biological research. The compound's unique structural features make it a valuable building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The presence of multiple functional groups (amino, trifluoromethyl, and nitrile) provides diverse reaction sites that can be exploited for further chemical modifications and transformations.
Current Research Status
Recent Developments and Findings
Current research on 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile continues to explore its chemical properties and potential applications. The compound's versatile structure makes it valuable in both academic research and industrial applications, contributing to advancements in synthetic methodologies and biological studies. Recent updates to chemical databases, such as the PubChem entry last modified on April 5, 2025, suggest ongoing interest in and documentation of this compound .
Research Challenges and Opportunities
Despite the interest in 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile, there remain challenges and opportunities in its research landscape. These include developing more efficient synthetic routes, exploring its full spectrum of chemical reactivity, and investigating specific biological activities that might be associated with this compound or its derivatives. The unique combination of functional groups presents opportunities for creating libraries of related compounds with potentially diverse applications in medicinal chemistry and materials science.
Comparative Analysis
Structure-Activity Relationships
The unique combination of functional groups in 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile distinguishes it from other trifluoromethylated pyridines and related heterocycles. The specific positioning of the amino group, trifluoromethyl group, and acetonitrile group on the pyridine ring likely confers distinctive chemical and biological properties. Comparative studies with structurally similar compounds could provide valuable insights into structure-activity relationships, potentially guiding the design of new compounds with enhanced properties for specific applications.
Position Among Related Compounds
In the broader context of heterocyclic chemistry, 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile represents an interesting case study in how the combination and positioning of functional groups can influence a compound's properties and applications. Its relationship to other pyridine derivatives, particularly those containing trifluoromethyl groups or nitrile functionalities, offers opportunities for comparative research that could advance understanding in medicinal chemistry and materials science.
Future Research Directions
Methodological Advancements
Advancements in synthetic methodologies may facilitate more efficient and versatile approaches to synthesizing 6-Amino-2-(trifluoromethyl)pyridine-3-acetonitrile and related compounds. Techniques such as flow chemistry, photocatalysis, or electrochemistry could potentially offer new routes to this compound with improved efficiency and sustainability. Similarly, advancements in computational chemistry may provide insights into the compound's properties and reactivity, guiding experimental research and applications.
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